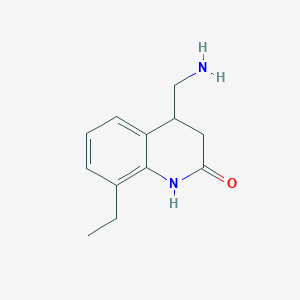

4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-(aminomethyl)-8-ethyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-2-8-4-3-5-10-9(7-13)6-11(15)14-12(8)10/h3-5,9H,2,6-7,13H2,1H3,(H,14,15) |

InChI Key |

YJFZSALGKLXOQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(CC(=O)N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer

In a study focused on breast cancer cell lines, derivatives of tetrahydroquinoline demonstrated potent inhibitory effects on cell growth, suggesting their potential as therapeutic agents against hormone-responsive cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes and inhibit essential biological processes.

Case Study: Bacterial Inhibition

A derivative was tested against several Gram-positive bacteria strains, showing minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights its potential for development into new antibacterial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of tetrahydroquinoline derivatives. The aminomethyl group is believed to facilitate interactions with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds derived from this compound showed reduced neuronal death and improved cognitive function metrics .

Applications in Organic Synthesis

Beyond biological applications, this compound serves as an important scaffold in organic synthesis for developing new materials and drugs. Its ability to undergo various chemical transformations makes it a valuable precursor in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS 59611-52-8)

- Structural Differences: Replaces the 8-ethyl group with a fluorine atom at the 6-position and lacks the 4-aminomethyl moiety.

- The absence of the aminomethyl group may limit hydrogen-bonding interactions .

- Synthetic Route : Prepared via halogenation or nucleophilic substitution, contrasting with the reductive amination or catalytic hydrogenation methods used for the target compound .

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1155000-06-8)

- Structural Differences: Features a fluorine at the 7-position and an amino group at the 6-position instead of the 8-ethyl and 4-aminomethyl groups.

- Property Comparison: Molecular weight (180.18 g/mol) is lower than the target compound due to the smaller fluorine substituent. The amino group at the 6-position may confer different biological activity profiles, such as altered receptor affinity .

1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58)

- Structural Differences: Incorporates a 1-methylpiperidin-4-yl group at the 1-position, contrasting with the 4-aminomethyl group in the target compound.

- The tertiary amine in piperidine may alter pH-dependent solubility compared to the primary aminomethyl group .

Key Observations :

- The target compound’s synthesis shares reductive strategies with other tetrahydroquinolines (e.g., catalytic hydrogenation in ), but diverges in functionalization steps (e.g., thiophene coupling in compound 27).

- Halogenation methods (e.g., iodine in ) are less relevant to the target compound, which prioritizes alkyl and aminomethyl substituents.

Biological Activity

4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with significant potential in medicinal chemistry. Characterized by its tetrahydroquinoline core structure, this compound exhibits various biological activities that have been the subject of extensive research. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 206.24 g/mol. The structure features an aminomethyl group and an ethyl substituent at the 8-position of the quinoline ring, which contribute to its unique chemical reactivity and biological activities .

Biological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a range of pharmacological effects. Key biological activities associated with this compound include:

- Antitumor Activity : Studies have demonstrated that related tetrahydroquinoline compounds possess significant antitumor properties. For instance, certain derivatives have shown IC values lower than that of Doxorubicin in vitro .

- Cholinesterase Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The aminomethyl group allows for nucleophilic reactions, facilitating the formation of various derivatives that may enhance its efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Mannich Reaction : The compound can be synthesized through the reaction of an amine with formaldehyde and a ketone.

- Cyclization Reactions : Subsequent cyclization steps lead to the formation of the tetrahydroquinoline framework .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one | CHBrNO | Contains bromine; enhanced reactivity |

| 6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | CHNO | Methyl substituent; different biological profile |

| 4-Aminocoumarin Derivatives | Various | Similar aminomethyl group; different core structure |

Case Studies

Recent studies have highlighted the antitumor efficacy of tetrahydroquinoline derivatives. For example:

- In Vitro Antitumor Study : A study evaluated several novel tetrahydroquinoline derivatives for their cytotoxicity against cancer cell lines. Compounds derived from the base structure exhibited IC values ranging from 2.5 to 12.5 µg/mL, outperforming Doxorubicin in some cases .

- Cholinesterase Inhibition Study : Research into tetrahydroquinoline derivatives as AChE inhibitors showed promising results in computational modeling and experimental assays. These compounds demonstrated potential binding affinities comparable to established inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.